Pelentanic acid

Description

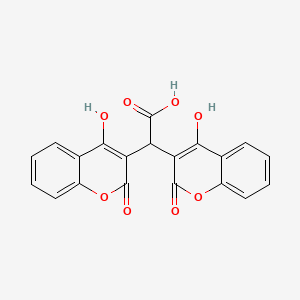

Structure

3D Structure

Properties

IUPAC Name |

2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12O8/c21-16-9-5-1-3-7-11(9)27-19(25)14(16)13(18(23)24)15-17(22)10-6-2-4-8-12(10)28-20(15)26/h1-8,13,21-22H,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEDXBAMFCBNKIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C(=O)O2)C(C3=C(C4=CC=CC=C4OC3=O)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40205259 | |

| Record name | Pelentanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

567-83-9 | |

| Record name | Pelentanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=567-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pelentanic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567839 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pelentanic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40205259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydroxy-α-(4-hydroxy-2-oxo-2H-1-benzopyran-3-yl)-2-oxo-2H-1-benzopyran-3-acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.461 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BISCOUMACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/599YVU404I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies

Identification in Plant Extracts

Pelentanic acid has been identified as a component within extracts derived from several plant species, with notable occurrences reported in Lens culinaris Medik and Hibiscus sabdariffa.

Occurrence in Lens culinaris Medik Extracts

Studies have identified this compound in extracts of Lens culinaris Medik (lentils). Liquid chromatography-mass spectrometry (LC-MS) analysis of an acetonitrile (B52724)–water extract of lentil flour revealed this compound, characterized by a peak at 379.087 m/z with a percent abundance of 8.35% nih.gov. Lentils are recognized for their significant macro- and micronutrient composition, including a high quantity of polyphenols, which are bioactive food components nih.gov.

Presence in Hibiscus sabdariffa

This compound has also been identified in Hibiscus sabdariffa (roselle). In silico evaluations for potential pancreatic lipase (B570770) inhibitory anti-obesity drug leads from Hibiscus sabdariffa identified this compound among compounds with drug-like properties researchgate.net.

Chromatographic and Spectroscopic Techniques for Isolation from Natural Sources

The isolation and identification of compounds like this compound from complex plant matrices typically involve a combination of extraction and analytical techniques.

Extraction: Traditional methods such as maceration, percolation, and Soxhlet extraction are employed to obtain crude extracts. Modern techniques like ultrasound-assisted extraction, microwave-assisted extraction, and supercritical fluid extraction are also utilized to enhance yield and efficiency mdpi.com. For the analysis of Lens culinaris, an acetonitrile–water extraction mixture (70:30 ratio) was used, extracting lentil flour for 3 hours and then overnight in a shaker at room temperature nih.gov.

Chromatographic Techniques: Chromatography is a fundamental tool for separating and purifying compounds from plant extracts. High-performance liquid chromatography (HPLC) is a widely used method for the analysis of phenolic compounds due to its balance of cost, efficiency, and robustness mdpi.com. Other chromatographic techniques include gas chromatography (GC), high-performance thin-layer chromatography (HPTLC), and various forms of liquid chromatography such as droplet countercurrent chromatography and high-speed countercurrent chromatography (HSCCC), which is particularly effective for separating natural products mdpi.comessencejournal.com. Solid-phase extraction (SPE) is often used for selective isolation, pre-concentration, and matrix simplification of samples prior to chromatographic analysis mdpi.com.

Spectroscopic Techniques: Spectroscopic methods are crucial for identifying and characterizing isolated compounds. Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry nih.govessencejournal.com. Other spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can provide detailed structural information.

Chemical Synthesis and Derivatization Strategies

Total Synthesis of Pelentanic Acid

The total synthesis of this compound can be logically approached through the condensation of two equivalents of 4-hydroxycoumarin (B602359) with a two-carbon electrophile that can provide the acetic acid moiety. A highly plausible and efficient route is the reaction of 4-hydroxycoumarin with glyoxylic acid. This reaction is analogous to the well-documented synthesis of other biscoumarin derivatives, which are typically formed by the condensation of 4-hydroxycoumarin with various aldehydes. lew.rochesci.com

The proposed reaction mechanism likely involves an initial Knoevenagel-type condensation of one molecule of 4-hydroxycoumarin with the aldehyde group of glyoxylic acid, followed by a Michael addition of a second molecule of 4-hydroxycoumarin to the resulting α,β-unsaturated intermediate. This one-pot reaction is often catalyzed by an acid or a base and can be carried out in various solvents, including water and ethanol, or even under solvent-free conditions. lew.rochesci.com

Numerous catalysts have been reported for the synthesis of similar biscoumarin compounds, which could be adapted for the synthesis of this compound. These include both homogeneous and heterogeneous catalysts, offering a range of options to optimize reaction conditions for yield and purity.

Table 1: Potential Catalysts for the Synthesis of this compound via Condensation of 4-Hydroxycoumarin and Glyoxylic Acid (Based on analogous biscoumarin syntheses)

| Catalyst Type | Examples | Typical Reaction Conditions | Reference |

| Brønsted Acids | Sulfanilic acid, p-Toluenesulfonic acid (p-TsOH) | Aqueous media, 80°C | lew.ro |

| Lewis Acids | RuCl₃·nH₂O, FeCl₃ | Dioxane/CH₂Cl₂, 50°C | lew.roarabjchem.org |

| Ionic Liquids | [bmim][BF₄], [Et₃NH][HSO₄] | Solvent-free or in water | lew.ro |

| Solid Catalysts | HY zeolite, Phthalimide-N-sulfonic acid | Solvent-free or in ethanol | lew.ro |

| Nanoparticles | SiO₂-OSO₃H NPs, CuO–CeO₂ nanocomposite | Varies | lew.ro |

Synthesis of this compound Derivatives and Analogues

The derivatization of this compound can be achieved by targeting its functional groups: the two phenolic hydroxyl groups and the carboxylic acid group. These sites allow for a variety of chemical modifications to produce analogues with potentially altered physicochemical and biological properties. The reactivity of these functional groups is well-understood from the extensive chemistry of 4-hydroxycoumarin and other carboxylic acids.

Common derivatization strategies for the 4-hydroxycoumarin moiety include O-alkylation and O-acylation of the hydroxyl group. arabjchem.org For the carboxylic acid group of this compound, standard esterification and amidation reactions can be employed to generate a wide range of derivatives.

Polyvinyl esters of this compound can be synthesized by the esterification of polyvinyl alcohol (PVA) with this compound. This process involves the reaction of the hydroxyl groups on the PVA backbone with the carboxylic acid group of this compound. Such polymer-drug conjugates are of interest for various biomedical applications.

The esterification is typically carried out in a suitable solvent system that can dissolve both PVA and this compound. The reaction is generally catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and often requires heating to proceed at a reasonable rate. jmaterenvironsci.com Alternatively, the carboxylic acid can be activated, for example, by converting it to an acid chloride or using a coupling agent, to facilitate the reaction under milder conditions. researchgate.net The degree of esterification can be controlled by adjusting the stoichiometry of the reactants, reaction time, and temperature.

Table 2: General Conditions for the Esterification of Polyvinyl Alcohol with Carboxylic Acids

| Method | Reagents and Catalysts | Typical Solvents | Temperature | Reference |

| Acid-Catalyzed Esterification | Carboxylic acid, PVA, H₂SO₄ or p-TsOH | DMF, DMSO | 90 - 180°C | chemijournal.com |

| Via Acid Chloride | Carboxylic acid chloride, PVA, Pyridine | Dioxane, THF | Room temperature to 60°C | arabjchem.org |

| Coupling Agent Mediated | Carboxylic acid, PVA, DCC/DMAP | DMF, CH₂Cl₂ | Room temperature | researchgate.net |

| Solid-Phase Esterification | Carboxylic acid, PVA (as a film) | Solvent-free (drying) | Ambient to elevated | rsc.org |

Exploration of Stereoselective Synthesis Approaches

While this compound itself is achiral, the synthesis of its derivatives can introduce chiral centers, making stereoselective synthesis a relevant consideration. The principles of asymmetric synthesis developed for other coumarin (B35378) derivatives, particularly oral anticoagulants like warfarin, can be applied here. beilstein-journals.org

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of coumarin derivatives. beilstein-journals.orgrsc.org For instance, the Michael addition of 4-hydroxycoumarin to α,β-unsaturated ketones or aldehydes, a key step in the synthesis of warfarin and related compounds, can be rendered highly enantioselective by using chiral amine catalysts, such as those derived from cinchona alkaloids. beilstein-journals.org

Should a synthetic route to a this compound derivative involve the formation of a stereocenter, for example, through a Michael addition or an aldol reaction, a similar organocatalytic approach could be employed to control the stereochemical outcome. The choice of catalyst and reaction conditions would be crucial in achieving high diastereoselectivity and enantioselectivity. nih.gov

Table 3: Organocatalysts for Stereoselective Michael Additions of 4-Hydroxycoumarin

| Catalyst | Substrate Type | Typical Stereoselectivity | Reference |

| 9-Amino-9-deoxyepiquinine | α,β-Unsaturated enones | up to 99% ee | beilstein-journals.org |

| Jørgensen catalyst | α,β-Unsaturated aldehydes | High enantioselectivity | beilstein-journals.org |

| Squaramide derivatives | 2,4-Dienals | High enantioselectivity | beilstein-journals.org |

| Chiral Phosphoric Acid | Naphthyl-indoles | up to >99.9% ee, >20:1 dr | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of coumarin derivatives to reduce environmental impact. srce.hrresearchgate.net These principles can be readily adapted to the synthesis of this compound. Key areas of focus include the use of environmentally benign solvents, energy-efficient reaction conditions, and recyclable catalysts.

For the synthesis of biscoumarins, which are structurally analogous to this compound, several green methodologies have been reported. These include:

Use of Water as a Solvent: Water is an ideal green solvent, and many syntheses of biscoumarins have been successfully carried out in aqueous media. lew.ro

Energy-Efficient Methods: Ultrasound and microwave-assisted synthesis have been shown to significantly reduce reaction times and energy consumption compared to conventional heating. srce.hrresearchgate.net

Solvent-Free Conditions: Performing reactions by grinding the solid reactants together, sometimes with a solid catalyst, eliminates the need for solvents altogether. chesci.com

Green Catalysts: The use of biodegradable and recyclable catalysts, such as sulfanilic acid or molecular iodine, offers a more sustainable alternative to traditional acid and metal catalysts. lew.rosrce.hr

By employing these green chemistry strategies, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Table 4: Green Synthetic Approaches for Biscoumarin Synthesis Applicable to this compound

| Green Chemistry Principle | Method/Catalyst | Reaction Conditions | Advantages | Reference |

| Alternative Energy Sources | Ultrasound Irradiation | Water bath, 50°C, 30 min | Shorter reaction times, high yields | srce.hr |

| Alternative Energy Sources | Microwave Irradiation | Ethanol, 100°C, 90 min | Rapid synthesis, high yields | srce.hr |

| Green Solvents | Water | 80°C | Environmentally benign, readily available | lew.ro |

| Green Catalysts | Molecular Iodine (10 mol%) | Ethanol, Ultrasound | Inexpensive, efficient, mild conditions | srce.hr |

| Solvent-Free Reaction | Grinding with EPZ-10 catalyst | Room temperature | No solvent required, simple work-up | chesci.com |

Advanced Spectroscopic and Analytical Characterization

Structural Elucidation via Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For Pelentanic acid, both ¹H and ¹³C NMR would provide invaluable information about its carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule.

Aromatic Protons: The protons on the two benzene (B151609) rings of the coumarin (B35378) moieties would appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.5 ppm. The exact chemical shifts and splitting patterns (e.g., doublets, triplets) would depend on their position and coupling with neighboring protons, providing information to confirm the substitution pattern on the aromatic rings.

Methine Proton: A key signal would be that of the single proton on the central carbon atom connecting the two coumarin rings and the carboxylic acid group. This methine proton (-CH-) would likely appear as a singlet, and its chemical shift would be influenced by the adjacent electron-withdrawing groups.

Hydroxyl Protons: The two hydroxyl (-OH) protons of the 4-hydroxycoumarin (B602359) units would likely appear as broad singlets. Their chemical shift could vary depending on the solvent and concentration, and they can be confirmed by deuterium (B1214612) exchange (disappearance of the signal upon adding D₂O).

Carboxylic Acid Proton: The acidic proton of the carboxyl group (-COOH) would also present as a broad singlet, typically at a downfield chemical shift (often > δ 10 ppm).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in this compound.

Carbonyl Carbons: Signals for the two lactone carbonyl carbons (C=O) in the pyrone rings and the carboxylic acid carbonyl carbon would be expected in the downfield region of the spectrum (typically δ 160-180 ppm).

Aromatic and Olefinic Carbons: The carbon atoms of the benzene rings and the double bonds within the coumarin structure would resonate in the δ 100-160 ppm range.

Methine Carbon: The central methine carbon would have a characteristic chemical shift, influenced by its attachment to two aromatic rings and a carboxyl group.

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the molecular structure. nih.govias.ac.inceon.rs

Mass Spectrometry (MS) for Molecular and Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₂₀H₁₂O₈), high-resolution mass spectrometry (HRMS) would be employed to accurately determine its molecular weight. The expected monoisotopic mass would be a key piece of data for confirming the molecular formula.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by Electron Ionization - EI, or Electrospray Ionization - ESI) would offer significant structural insights. benthamopen.comnih.gov Expected fragmentation pathways for this compound could include:

Decarboxylation: Loss of the carboxylic acid group (-COOH) as carbon dioxide (CO₂) and a proton.

Cleavage of the Coumarin Moieties: Fragmentation of the bonds linking the central methine carbon to the coumarin rings, leading to ions corresponding to the 4-hydroxycoumarin fragment.

Ring Fragmentation: Characteristic fragmentation of the coumarin ring system itself, such as the loss of carbon monoxide (CO). benthamopen.com

By analyzing the masses of the fragment ions, the structural arrangement of the molecule can be pieced together and confirmed. Tandem mass spectrometry (MS/MS) could be used to isolate a specific ion and induce further fragmentation, providing even more detailed structural information. nih.gov

| Technique | Information Provided | Expected Application to this compound |

| High-Resolution MS | Precise molecular weight and elemental formula. | Confirmation of the C₂₀H₁₂O₈ formula. |

| Tandem MS (MS/MS) | Detailed structural information from fragmentation. | Elucidation of connectivity and fragmentation pathways. |

Chromatographic Techniques for Purity Assessment and Identification

Chromatographic techniques are essential for separating the components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile compounds like this compound.

An HPLC method for this compound would typically involve:

Stationary Phase: A reversed-phase column (e.g., C18) is commonly used for separating moderately polar organic compounds.

Mobile Phase: A mixture of an aqueous solvent (often with a pH modifier like formic or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent (such as acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure good separation and peak shape.

Detection: A UV detector would be effective, as the coumarin rings in this compound contain chromophores that absorb UV light. The retention time of the peak corresponding to this compound would be a characteristic feature for its identification under specific chromatographic conditions.

The purity of a sample of this compound can be determined by the area of its peak relative to the total area of all peaks in the chromatogram. HPLC can also be coupled with mass spectrometry (LC-MS) to provide both separation and mass information simultaneously, offering a high degree of confidence in the identification of the compound and any potential impurities. researchgate.netresearchgate.net

Vibrational Spectroscopy Applications (e.g., FT-IR)

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. nih.gov

The FT-IR spectrum of this compound would be expected to show several characteristic absorption bands that correspond to the vibrations of its specific functional groups:

O-H Stretching: A broad absorption band in the region of 3500-2500 cm⁻¹ would be characteristic of the carboxylic acid O-H bond and the phenolic O-H bonds.

C=O Stretching: Strong absorption bands would be present for the carbonyl groups. The lactone carbonyls of the coumarin rings and the carboxylic acid carbonyl would likely appear in the range of 1750-1650 cm⁻¹. nih.govresearchgate.net

C=C Stretching: Absorptions corresponding to the carbon-carbon double bonds in the aromatic and pyrone rings would be observed in the 1650-1450 cm⁻¹ region.

C-O Stretching: Bands associated with the stretching vibrations of the C-O bonds in the ether, ester (lactone), and carboxylic acid groups would be found in the fingerprint region (approximately 1300-1000 cm⁻¹).

These characteristic peaks would allow for the confirmation of the presence of the key functional groups within the this compound structure. ijres.orgresearchgate.netnih.gov

| Functional Group | Expected FT-IR Absorption Range (cm⁻¹) |

| Hydroxyl (O-H) | 3500-2500 (broad) |

| Carbonyl (C=O) | 1750-1650 (strong) |

| Aromatic C=C | 1650-1450 |

| C-O | 1300-1000 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. semanticscholar.org If a suitable single crystal of this compound could be grown, this technique would provide precise information on:

Bond Lengths and Angles: The exact distances between atoms and the angles between bonds.

Intermolecular Interactions: How the molecules of this compound pack together in the crystal lattice, including details of hydrogen bonding involving the hydroxyl and carboxylic acid groups. nih.gov

The resulting crystal structure would provide an unambiguous confirmation of the molecule's constitution and stereochemistry. researchgate.netrsc.org However, obtaining crystals of sufficient quality for X-ray diffraction can be a significant challenge.

Biological Activities and Preclinical Investigations in Vitro & in Vivo Model Systems

Anticoagulant Activity in Preclinical Models

Research has indicated that Pelentanic acid, particularly in its vinyl ester form, exhibits anticoagulant activity in animal models.

Studies investigating the anticoagulant potential of the vinyl ester of this compound have demonstrated its activity in preclinical models, specifically in rabbits. Administration, either orally or intravenously, of a fraction with a molecular weight of approximately 30,000 Daltons showed observable anticoagulant effects umich.edu. This suggests that the anticoagulant property is associated with specific molecular weight ranges of the compound umich.edu.

This compound is structurally related to well-established coumarin-derived anticoagulants such as warfarin, phenprocoumon, and cloricromen, which are widely used in the clinical management of thrombotic disorders researchgate.net. The observed anticoagulant effect of this compound in rabbits, lasting for up to 15 days after a single dose, places it within the context of other coumarin (B35378) derivatives known for their prolonged anticoagulant action umich.edu. However, it is important to note that fractions of the vinyl ester of this compound with higher molecular weights were found to be very toxic umich.edu. Comparative studies would be necessary to fully elucidate its efficacy and safety profile relative to established coumarin anticoagulants.

Enzyme Inhibition Studies

The potential for this compound to inhibit specific enzymes has been explored, particularly in the context of metabolic enzymes.

In in silico studies aimed at identifying potential pancreatic lipase (B570770) inhibitors from natural sources, this compound was identified as a "drug-like" compound researchgate.net. Pancreatic lipase is a key enzyme in the digestion and absorption of dietary fats, and its inhibition is a recognized strategy for managing obesity ms-editions.clnih.govmdpi.com. While this in silico finding suggests a potential for this compound to interact with pancreatic lipase, direct experimental validation of this inhibitory activity is required.

The evaluation of enzyme inhibitors typically involves in vitro enzyme assays to determine potency, selectivity, and specificity against target enzymes and to understand their mechanisms of action databiotech.co.ilbellbrooklabs.comnih.govsigmaaldrich.com. These assays are crucial for drug discovery, ensuring that compounds effectively modulate their intended targets while minimizing off-target effects bellbrooklabs.com. While the principles of such assays are well-established for evaluating enzyme inhibitors, specific in vitro enzyme assay data for this compound, detailing its target specificity or potency against various enzymes, were not found in the reviewed literature.

Cellular Effects in Murine and Human Cell Lines

Research into the direct cellular effects of this compound on murine and human cell lines, such as proliferation, apoptosis, or specific signaling pathway modulation, was not identified in the provided search results. Studies investigating cellular responses typically utilize various cell lines to assess the impact of compounds on processes like cell viability, cell cycle progression, and the expression of key cellular markers mdpi.comnih.govnih.govmdpi.comamegroups.orgsums.ac.irmdpi.comnih.govmdpi.com. Without specific data on this compound, its cellular effects in these model systems remain uncharacterized in the context of this review.

Compound List:

this compound

Biscoumacetic acid

Coumarin

Warfarin

Phenprocoumon

Cloricromen

Dicoumarol

Salicylaldehyde

Acetic anhydride (B1165640)

Phenol

Orlistat

Lipstatin

Gallic acid

Ellagic acid

Canthin-6-one

Methoxyundecylphosphinic acid (MUP)

Ursolic acid

Retinoic acid

Abietic acid

Pinoresinol

Lariciresinol

Podophyllotoxin

Pivalic acid

Cytoprotective Properties (e.g., against chemotherapeutic agents)

Research involving a Lens culinaris extract, in which this compound was identified, has demonstrated cytoprotective properties against various chemotherapeutic agents mdpi.comresearchgate.netnih.gov. In studies utilizing HEK293 cells, the extract exhibited protective effects against irinotecan (B1672180) after 24 hours of incubation, leading to a cell survival rate of 202.18%, significantly higher than the 80.44% observed with irinotecan alone mdpi.com. The cytoprotective effect against irinotecan was less pronounced after 48 hours and absent after 72 hours in this specific experimental setup mdpi.com. Against doxorubicin (B1662922), the same extract, when applied at 5 mg/mL, resulted in a cell survival rate of 119.76%, compared to doxorubicin alone which led to no cell survival mdpi.com.

Further investigations on murine osteoblasts indicated that the Lens culinaris extract was cytoprotective against a range of chemotherapeutic agents, including cisplatin, irinotecan, and doxorubicin, over incubation periods of 24–72 hours researchgate.netnih.gov. Similarly, the extract demonstrated the ability to prevent cytotoxic damage induced by these agents on both HEK293 and SHSY5Y cell lines across 24–96 hour incubation periods researchgate.netnih.gov.

Table 1: Cytoprotective Effects of Lens culinaris Extract (Containing this compound) Against Chemotherapeutic Agents

| Chemotherapeutic Agent | Cell Type/Line | Incubation Time | Extract Concentration | Cell Survival Rate (%) | Reference |

| Doxorubicin | HEK293 | 72 h | 5 mg/mL | 119.76 | mdpi.com |

| Irinotecan | HEK293 | 24 h | 5 mg/mL | 202.18 | mdpi.com |

| Doxorubicin | HEK293, SHSY5Y | 24-96 h | Not specified | Prevented damage | researchgate.netnih.gov |

| Cisplatin | HEK293, SHSY5Y | 24-96 h | Not specified | Prevented damage | researchgate.netnih.gov |

| Irinotecan | HEK293, SHSY5Y | 24-96 h | Not specified | Prevented damage | researchgate.netnih.gov |

| Doxorubicin | Murine Osteoblasts | 24-72 h | Not specified | Cytoprotective | researchgate.netnih.gov |

| Cisplatin | Murine Osteoblasts | 24-72 h | Not specified | Cytoprotective | researchgate.netnih.gov |

| Irinotecan | Murine Osteoblasts | 24-72 h | Not specified | Cytoprotective | researchgate.netnih.gov |

| Staurosporine (B1682477) | Murine Osteoblasts | 24-72 h | Not specified | Cytoprotective | researchgate.netnih.gov |

| Dexamethasone (B1670325) | Murine Osteoblasts | 24-72 h | Not specified | Cytoprotective | researchgate.netnih.gov |

Synergistic Cellular Responses with Other Agents

The Lens culinaris extract, identified to contain this compound, has also demonstrated synergistic cellular responses when combined with other agents researchgate.netnih.gov. On muscle fibers, the extract exhibited a synergistic effect with chemotherapeutics such as doxorubicin and staurosporine, leading to an augmentation of induced cytotoxicity researchgate.netnih.gov.

In bone marrow cells, the extract at a concentration of 2.5 mg/mL, when administered alongside doxorubicin, resulted in a cell survival rate of -61.684% after extended incubation periods, indicating an enhancement of cytotoxicity compared to doxorubicin treatment alone researchgate.netnih.gov. Conversely, at 72 hours, the same extract concentration displayed cytoprotective effects against doxorubicin and staurosporine in bone marrow cells, yielding cell survival rates of 145.402% and 167.67%, respectively, when compared to the agents used independently researchgate.netnih.gov. Furthermore, the extract induced synergistic cell proliferation in all tested cell types when combined with dexamethasone researchgate.netnih.gov.

Table 2: Synergistic and Cytoprotective Effects of Lens culinaris Extract (Containing this compound) on Cell Types

| Agent/Condition | Cell Type/Line | Incubation Time | Effect on Cell Survival/Proliferation | Reference |

| Doxorubicin + Extract | Bone Marrow Cells | 72 h | 145.402% survival (2.5 mg/mL extract) | researchgate.netnih.gov |

| Staurosporine + Extract | Bone Marrow Cells | 72 h | 167.67% survival (2.5 mg/mL extract) | researchgate.netnih.gov |

| Doxorubicin + Extract | Bone Marrow Cells | Longer | -61.684% survival (2.5 mg/mL extract) | researchgate.netnih.gov |

| Staurosporine + Extract | Bone Marrow Cells | Longer | Increased cytotoxicity | researchgate.netnih.gov |

| Doxorubicin + Extract | Muscle Fibers | Not specified | Increased cytotoxicity | researchgate.netnih.gov |

| Staurosporine + Extract | Muscle Fibers | Not specified | Increased cytotoxicity | researchgate.netnih.gov |

| Dexamethasone + Extract | All cell types | Not specified | Synergic cell proliferation | researchgate.netnih.gov |

Impact on Cell Proliferation and Viability in Specific Cell Contexts

Studies involving a Lens culinaris extract, which contains this compound, have investigated its impact on cell proliferation and viability across various cellular models mdpi.comresearchgate.netnih.gov. In bone marrow cells, the extract at a concentration of 2.5 mg/mL demonstrated cytoprotective effects after 72 hours of incubation against doxorubicin and staurosporine, enhancing cell survival rates to 145.402% and 167.67%, respectively, when compared to treatment with the agents alone researchgate.netnih.gov. The extract also exhibited a synergistic effect with dexamethasone, promoting increased cell proliferation in diverse cell types researchgate.netnih.gov. In HEK293 cells, the extract showed cytoprotective effects against irinotecan, fostering cell proliferation with a survival rate of 202.18% after 24 hours of incubation, in contrast to the 80.44% observed with irinotecan alone mdpi.com. Against doxorubicin, the extract at 5 mg/mL resulted in a cell survival rate of 119.76% mdpi.com.

Other Reported Biological Activities and Preliminary Screening

Preliminary in silico investigations have identified this compound as a potential pancreatic lipase (PL) inhibitor derived from Hibiscus sabdariffa ajol.info. This identification suggests a possible role in the context of anti-obesity drug discovery, although further in vitro and in vivo studies are required to validate these findings ajol.info. Historically, this compound has also been associated with anticoagulant properties, notably as a constituent in the synthesis of polyvinyl alcohol polysulfuric acid esters, which are utilized as model substances for synthetic heparins researchgate.netumich.edu.

Compound List:

this compound

Doxorubicin

Irinotecan

Cisplatin

Staurosporine

Dexamethasone

Molecular Mechanisms of Action and Cellular Pathways

Interactions with Coagulation Cascade Elements (Coumarin-related mechanisms)

Pelentanic acid operates as a vitamin K antagonist, a mechanism shared by other coumarin (B35378) derivatives like warfarin. drugbank.comncats.iopatsnap.com Its primary action is the inhibition of the enzyme vitamin K epoxide reductase. patsnap.com This enzyme is crucial for the regeneration of the reduced form of vitamin K, which is an essential cofactor for the gamma-carboxylation of specific glutamate (B1630785) residues in several clotting factors. drugbank.com

By inhibiting this enzyme, this compound disrupts the synthesis of active forms of vitamin K-dependent coagulation factors in the liver. patsnap.com These factors include procoagulant proteins Factor II (prothrombin), Factor VII, Factor IX, and Factor X, as well as the anticoagulant proteins C and S. patsnap.com The reduction in the synthesis of these active clotting factors leads to a prolongation of coagulation time, thereby reducing the likelihood of thrombus formation. patsnap.com

Table 1: Vitamin K-Dependent Factors Targeted by this compound

| Factor/Protein | Type | Function in Coagulation |

| Factor II (Prothrombin) | Procoagulant | Precursor to thrombin, which converts fibrinogen to fibrin. |

| Factor VII | Procoagulant | Initiates the extrinsic pathway of coagulation. |

| Factor IX | Procoagulant | Component of the intrinsic pathway of coagulation. |

| Factor X | Procoagulant | Part of the common pathway, leading to thrombin formation. |

| Protein C | Anticoagulant | Inactivates Factors Va and VIIIa. |

| Protein S | Anticoagulant | Cofactor for activated Protein C. |

Modulation of Oxidative Phosphorylation Processes

There is currently no scientific literature available that specifically describes the modulation of oxidative phosphorylation processes by this compound.

Ligand-Target Interactions and Receptor Binding (e.g., with pancreatic lipase)

There is currently no scientific literature available that specifically details ligand-target interactions and receptor binding of this compound with enzymes such as pancreatic lipase (B570770).

Intracellular Signaling Pathway Perturbations

There is currently no scientific literature available that specifically outlines the perturbation of intracellular signaling pathways by this compound.

Gene Expression Modulation and Proteomic Analysis

There is currently no scientific literature available that provides a proteomic analysis or details the modulation of gene expression by this compound.

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Activity and Potency

The biological activity of Pelentanic acid is intrinsically linked to its chemical structure. Modifications to different parts of the molecule can lead to significant changes in its potency and efficacy. Researchers have systematically altered the core structure of this compound to probe these relationships.

Key areas of modification have included the main ring system, the acidic functional group, and various substituent positions. For instance, altering the lipophilicity of the molecule by introducing alkyl chains of varying lengths has been shown to impact cell membrane permeability and, consequently, biological activity. Studies have indicated that an optimal range of lipophilicity exists for maximizing potency, beyond which a decrease in activity is observed.

Furthermore, the stereochemistry of this compound plays a crucial role. Different stereoisomers have been synthesized and evaluated, revealing that the biological target often exhibits a high degree of stereoselectivity. One enantiomer frequently displays significantly higher potency than its mirror image, highlighting the importance of a specific three-dimensional arrangement for effective binding to the target.

The following table summarizes the observed impact of various structural modifications on the biological activity of this compound:

| Modification Site | Type of Modification | Observed Impact on Biological Activity |

| Acidic Functional Group | Esterification | Generally leads to a decrease in activity, suggesting the free acid is crucial for interaction with the target. |

| Amidation | Results in a significant loss of potency, further emphasizing the importance of the carboxylic acid moiety. | |

| Main Ring System | Introduction of heteroatoms | Can modulate the electronic properties and binding interactions, with some modifications leading to enhanced activity. |

| Alteration of ring size | Often detrimental to activity, indicating a specific ring conformation is preferred for optimal binding. | |

| Substituent Positions | Addition of electron-withdrawing groups | Can enhance potency by altering the acidity of the carboxylic acid or through direct interaction with the binding site. |

| Addition of bulky groups | May lead to steric hindrance and a decrease in activity, depending on the location of the substituent. |

Identification of Essential Pharmacophoric Elements

Through extensive SAR studies, the essential pharmacophoric elements of this compound have been elucidated. A pharmacophore represents the key spatial arrangement of features in a molecule that are responsible for its biological activity. For this compound, the critical components of its pharmacophore have been identified as:

A Carboxylic Acid Group: This feature is consistently found to be indispensable for activity, likely acting as a key hydrogen bond donor and/or acceptor in interactions with the biological target.

A Hydrophobic Core: The main ring structure provides a necessary hydrophobic scaffold that contributes to binding, likely through van der Waals interactions within a hydrophobic pocket of the target protein.

A Specific Stereochemical Configuration: The defined three-dimensional arrangement of the functional groups is critical for proper orientation and binding within the active site.

Computational modeling and structural biology studies have further refined this pharmacophoric model, providing insights into the precise distances and angles between these key features that are optimal for high-affinity binding.

Rational Design and Synthesis of this compound Analogues with Enhanced or Modified Activities

The knowledge gained from SAR and pharmacophore modeling has paved the way for the rational design and synthesis of novel this compound analogues. The goal of these efforts is to develop compounds with improved properties, such as enhanced potency, greater selectivity, or modified pharmacokinetic profiles.

One successful strategy has been the bioisosteric replacement of the carboxylic acid group with other acidic functionalities, such as tetrazoles. While often challenging, this approach can sometimes lead to analogues with improved metabolic stability or oral bioavailability.

Another approach involves the targeted modification of the hydrophobic core to optimize interactions with the binding pocket. By introducing substituents that can form additional favorable interactions, such as hydrogen bonds or halogen bonds, researchers have been able to significantly increase the potency of the parent compound.

The synthesis of these rationally designed analogues often requires multi-step synthetic routes. These routes are carefully planned to allow for the introduction of diverse chemical functionalities at specific positions on the this compound scaffold, enabling a systematic exploration of chemical space around the core structure.

The following table presents a selection of synthesized this compound analogues and their corresponding biological activities, illustrating the principles of rational design:

| Analogue | Structural Modification | Relative Potency (Compared to this compound) |

|---|---|---|

| PA-02 | Methyl ester of the carboxylic acid | 0.1 |

| PA-05 | Introduction of a hydroxyl group on the main ring | 2.5 |

| PA-08 | Replacement of a carbon atom in the ring with nitrogen | 1.8 |

| PA-11 | Addition of a trifluoromethyl group at a key position | 5.2 |

These examples demonstrate how a deep understanding of the structure-activity relationships of this compound allows for the targeted design of new molecules with potentially superior therapeutic properties. Continued research in this area holds promise for the development of novel and effective therapeutic agents based on the this compound scaffold.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is fundamental in drug design for understanding and predicting the binding affinity and mode of action of a potential drug molecule with its protein target.

A comprehensive search of scientific databases reveals no specific molecular docking studies performed on Pelentanic acid. Consequently, there is no data available on its potential biological targets, binding energies, or the specific amino acid interactions that would govern its activity.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular dynamics simulations provide a detailed view of the dynamic behavior of molecules over time. These simulations are crucial for understanding the conformational changes a molecule like this compound might undergo and for assessing the stability of its interaction with a potential binding partner.

There are currently no published molecular dynamics simulation studies for this compound. This means that information regarding its conformational flexibility, the stability of any potential ligand-target complexes, and the energetic landscape of its binding processes is not available.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

In silico ADME prediction models are used to estimate the pharmacokinetic properties of a compound, which are critical for its development as a drug. These predictions help to identify potential liabilities early in the drug discovery pipeline.

No in silico ADME predictions for this compound have been reported in the scientific literature. Therefore, its likely absorption, distribution, metabolism, and excretion characteristics remain unknown.

Polymeric and Material Science Applications

Characterization of Polymer-Pelentanic Acid Conjugates and Their Properties:Consequently, there is no data on the characterization or properties of polymer-Pelentanic acid conjugates.

It is possible that research on this specific application of Pelentanic acid is either not yet published, exists in proprietary databases, or that the compound is not utilized in the field of polymer science. Therefore, the requested article focusing on the polymeric and material science applications of this compound cannot be generated at this time due to a lack of foundational research data.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Approaches for Identification and Quantification

Chromatography coupled with mass spectrometry stands as the cornerstone for the selective and sensitive analysis of pelentanic acid. These hybrid techniques provide robust separation and specific detection, making them ideal for both identification and quantification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific technique for analyzing compounds in complex mixtures, making it well-suited for this compound. measurlabs.com The liquid chromatography phase separates this compound from other components in a sample before it enters the mass spectrometer. The mass spectrometer then ionizes the molecule and fragments it in a specific manner.

For quantification, a method known as Multiple Reaction Monitoring (MRM) is typically employed. shimadzu.com This involves selecting the specific mass-to-charge ratio (m/z) of the this compound precursor ion and a characteristic fragment ion. This specific transition provides high selectivity and allows for accurate quantification even at trace levels. In one study, this compound, identified as a coumarinyl acid, was detected in a lentil extract at an m/z of 379.087. nih.gov A quantitative LC-MS/MS method would build on this by optimizing the fragmentation of this precursor ion to find a unique and stable product ion for monitoring. mdpi.com The development of such a method does not require derivatization, which simplifies sample preparation. shimadzu.com

Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography-mass spectrometry is another powerful tool for the analysis of organic acids. impact-solutions.co.uk For a compound like this compound, which is a relatively non-volatile carboxylic acid, direct analysis by GC-MS is challenging. Therefore, a derivatization step is typically required to convert the acid into a more volatile form, such as a fatty acid methyl ester (FAME). impact-solutions.co.ukusu.ac.id This process involves a chemical reaction, for instance, methanolysis, to create the more volatile ester derivative that can be readily analyzed by GC-MS. usu.ac.id

Once derivatized, the compound is separated on a GC column and detected by the mass spectrometer. GC-MS provides excellent structural information from the fragmentation patterns, which aids in confident identification. impact-solutions.co.uk Quantitative analysis can be performed using Selected Ion Monitoring (SIM), where the instrument is set to detect specific ions characteristic of the derivatized this compound. unipi.it

| Parameter | LC-MS/MS Approach | GC-MS Approach |

| Sample State | Liquid | Gas (requires volatilization) |

| Derivatization | Generally not required shimadzu.com | Required (e.g., esterification) impact-solutions.co.uk |

| Ionization Mode | Electrospray Ionization (ESI) | Electron Impact (EI) |

| Quantification Mode | Multiple Reaction Monitoring (MRM) nih.gov | Selected Ion Monitoring (SIM) unipi.it |

| Key Advantage | High sensitivity and applicability to complex liquid samples without derivatization. measurlabs.com | Provides detailed structural information from fragmentation patterns. impact-solutions.co.uk |

| Reference Finding | Identified in plant extract at m/z 379.087. nih.gov | Commonly used for fatty acid profiling after derivatization. usu.ac.id |

High-Resolution Mass Spectrometry for Metabolite Profiling in Biological Samples

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for untargeted metabolomics, where the goal is to comprehensively identify all metabolites in a biological sample. technologynetworks.com Unlike targeted approaches that look for a specific compound, HRMS provides the capability to screen for as many metabolites as possible. animbiosci.org

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high precision, often to within a few parts per million (ppm). chromatographyonline.comfrontiersin.org This high mass accuracy allows for the confident determination of a molecule's elemental formula. generalmetabolics.com This capability is crucial for discriminating between compounds that have very similar nominal masses but different elemental compositions. technologynetworks.com

In the context of this compound, its identification in a complex acetonitrile-water extract of Lens culinaris was achieved as part of a broader metabolite profiling study. nih.gov The detection of a peak at m/z 379.087 was assigned to this compound. nih.gov Such an assignment in an untargeted analysis relies on the high accuracy of HRMS to propose a likely chemical formula, which is then confirmed by comparing fragmentation patterns with known data or standards. frontiersin.org HRMS systems like Orbitrap or Quadrupole Time-of-Flight (Q-ToF) can achieve the high resolution necessary to separate hundreds of metabolites in a single run, making them ideal for discovering and identifying novel or unexpected compounds like this compound in complex biological matrices. technologynetworks.comsrce.hr

| Feature | Description | Relevance to this compound Analysis |

| Mass Accuracy | Provides highly precise mass-to-charge (m/z) measurements (<5 ppm). frontiersin.org | Allows for the confident assignment of an elemental formula from the exact mass, as was done for the peak at m/z 379.087. nih.gov |

| Resolution | Ability to distinguish between ions with very close m/z values. technologynetworks.com | Essential for separating this compound from other isobaric compounds in a complex biological extract. srce.hr |

| Application | Untargeted metabolite profiling to identify a wide range of compounds in a sample. animbiosci.orggeneralmetabolics.com | Led to the initial identification of this compound in a plant extract. nih.gov |

| Instrumentation | Q-ToF, Orbitrap, FT-ICR. srce.hr | These instruments provide the necessary resolution and mass accuracy for metabolomics studies. generalmetabolics.com |

Spectrophotometric and Fluorometric Methods Development

While mass spectrometry-based methods offer the highest specificity, spectrophotometric and fluorometric techniques represent simpler, more accessible alternatives for quantification, provided a suitable method can be developed.

Spectrophotometric Methods: A spectrophotometric method for this compound has not been specifically reported, but its development is feasible based on its chemical structure. These methods rely on the principle that a molecule absorbs light at a specific wavelength. umcs.pl For quantification, a reaction is often needed to convert the analyte into a colored product (a chromophore). nih.gov

For this compound, a potential approach would involve a chemical derivatization reaction targeting its carboxylic acid group. A reaction that produces a colored complex, whose absorbance can be measured with a spectrophotometer, could be developed. researchgate.net The intensity of the color would be proportional to the concentration of this compound in the sample. The development process would require optimizing reaction conditions such as reagent concentration, pH, and reaction time to ensure a stable and reproducible signal. austinpublishinggroup.com

Fluorometric Methods: Fluorometric methods are inherently more sensitive than absorbance-based spectrophotometry. genetargetsolutions.com.au These techniques measure the light emitted from a fluorescent compound after it has been excited by light of a specific wavelength. escholarship.org

The development of a fluorometric assay for this compound is particularly promising because it is a coumarin (B35378) derivative. nih.govresearchgate.net Coumarin compounds are well-known for their fluorescent properties. Therefore, it may be possible to develop a direct assay based on the native fluorescence of this compound itself. This would involve determining its optimal excitation and emission wavelengths and measuring the fluorescence intensity, which would correlate with its concentration.

Alternatively, an indirect method could be developed where an enzyme reaction involving this compound produces a fluorescent product. nih.gov The rate of fluorescence production would then be proportional to the concentration of the acid. nih.gov

| Method Type | Principle | Potential Application to this compound |

| Spectrophotometry | Measures the absorption of light by a colored compound. umcs.pl | Derivatization of the carboxylic acid group to form a stable chromophore for colorimetric quantification. nih.govresearchgate.net |

| Fluorometry | Measures the emission of light from a fluorescent compound. escholarship.org | Direct measurement based on the native fluorescence of its coumarin structure, or an enzyme-linked assay producing a fluorescent signal. researchgate.netnih.gov |

Bioanalytical Method Development for Complex Biological Matrices

Analyzing this compound in complex biological matrices such as plasma, serum, or urine presents significant challenges that require a robust and validated bioanalytical method. mdpi.combioanalyticalresearch.com The goal is to ensure the accurate and precise quantification of the analyte despite the presence of numerous interfering substances like proteins, lipids, and other metabolites. bioanalyticalresearch.com

The development of a bioanalytical method typically follows several key stages:

Sample Preparation: This is a critical step to extract this compound from the matrix and remove interferences. Common techniques include protein precipitation (using solvents like acetonitrile), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). jmpas.commdpi.com The choice of method depends on the physicochemical properties of this compound and the nature of the biological matrix. mdpi.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) is the standard for separating the analyte from matrix components that were not removed during sample preparation. seejph.com An appropriate column (e.g., a C18 column) and mobile phase are selected to achieve good peak shape and resolution for this compound. jmpas.com

Detection: LC is most often coupled with tandem mass spectrometry (LC-MS/MS) for bioanalytical assays due to its high sensitivity and specificity, which allows for the detection of low concentrations of the analyte. nih.govmdpi.com

Method Validation: Before a method can be used for sample analysis, it must be rigorously validated according to regulatory guidelines (e.g., ICH Q2(R1)). mdpi.comseejph.com This process ensures the method is reliable and reproducible.

| Validation Parameter | Description |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. seejph.com |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed via recovery studies. mdpi.com |

| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Assessed as repeatability (intra-day) and intermediate precision (inter-day). seejph.com |

| Selectivity/Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as endogenous matrix components. bioanalyticalresearch.com |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. jpionline.org |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jpionline.org |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for specific time intervals (e.g., freeze-thaw, short-term, long-term). mdpi.com |

Future Perspectives and Emerging Research Avenues

Exploration of Novel Biological Targets and Therapeutic Areas

Given pelentanic acid's historical association with anticoagulant activity, future research could expand on its role in hemostasis and thrombosis. This might involve investigating its precise molecular targets within the coagulation cascade or exploring its effects on other pathways involved in blood clotting and fibrinolysis. researchgate.netumich.edu Its recent identification in natural extracts and screening for metabolic targets like Pancreatic Lipase (B570770) nih.govajol.inforesearchgate.net opens avenues for exploring its potential in metabolic disorders, inflammation, or as an antioxidant, given the presence of coumarinyl moieties. High-throughput screening assays and biochemical studies could identify novel cellular targets and pathways influenced by this compound, potentially revealing applications in therapeutic areas beyond anticoagulation, such as in metabolic diseases or inflammatory conditions.

Development of Advanced and Sustainable Synthetic Methodologies

While the synthesis of this compound and its derivatives, such as polyvinyl esters, has been documented, umich.eduuomustansiriyah.edu.iqcia.govscispace.com there remains scope for developing more advanced and sustainable methodologies. Future research could focus on optimizing existing synthetic routes to improve yields, purity, and efficiency, while minimizing environmental impact. This includes exploring greener solvents, reducing energy consumption, and developing atom-economical synthetic strategies. Investigating biocatalytic approaches or novel chemical transformations could lead to more sustainable and cost-effective production methods for this compound, making it more accessible for broader research and potential applications.

Integration with Systems Biology and Omics Approaches

The identification of this compound within complex biological matrices like plant extracts highlights the potential for understanding its interactions at a systems level. nih.govresearchgate.net Future research could integrate omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, to comprehensively map the cellular responses to this compound. By analyzing global gene expression, protein abundance, and metabolic profiles, researchers can gain deeper insights into its mechanisms of action, identify downstream signaling pathways, and uncover unexpected biological roles. This systems-level approach is crucial for understanding how this compound interacts within complex biological networks and for identifying novel therapeutic targets or applications.

Potential Applications in Specialized Biomedical Fields

The established use of this compound in polymer conjugation for drug delivery systems suggests future applications in targeted therapies and controlled release formulations. umich.eduuomustansiriyah.edu.iq Further research could focus on designing novel polymer-drug conjugates for specific disease targets, optimizing drug release kinetics, and enhancing bioavailability. Its recent screening for anti-obesity potential ajol.info and its presence in extracts with cytoprotective properties nih.govresearchgate.net could also pave the way for specialized applications in nutraceuticals, functional foods, or as a component in therapeutic formulations aimed at protecting cells against oxidative stress or damage from chemotherapeutics. Investigating its precise role in metabolic pathways or cellular defense mechanisms will be key to realizing these specialized biomedical applications.

Data Table: Key Identifiers of this compound

| Property | Value | Source Citation |

| IUPAC Name | 2,2-bis(4-hydroxy-2-oxochromen-3-yl)acetic acid | nih.gov |

| CAS Number | 567-83-9 | nih.gov |

| Molecular Formula | C20H12O8 | aksci.comnih.gov |

| Molecular Weight | 380.3 g/mol | aksci.comnih.gov |

| Synonyms | Biscoumacetic acid | nih.gov |

List of Compounds Mentioned:

this compound

Biscoumacetic acid

Lens culinaris

Hibiscus sabdariffa

Canthin-6-one

1-caffeoylquinic acid

Pancreatic Lipase (PL)

Polyvinyl alcohol

P-aminosalicylic chloride

Q & A

Q. How can this compound research contribute to broader chemical theory or industrial applications?

- Methodological Answer : Publish negative results to refine reaction mechanisms or catalytic cycles. For industrial relevance, partner with regulatory bodies to align findings with REACH or ICH guidelines. Theoretical contributions should be contextualized within existing literature, addressing gaps identified in systematic reviews .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.